molecular formula C21H18ClNO6 B284448 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate

Cat. No.: B284448
M. Wt: 415.8 g/mol
InChI Key: PZIZJYXYRHVGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Coumarin-3-acetic acid, and it is a derivative of coumarin, which is a naturally occurring compound found in many plants.

Scientific Research Applications

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its ability to inhibit angiogenesis, which is the formation of new blood vessels, and for its potential use as a diagnostic tool for cancer.

Mechanism of Action

The mechanism of action of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to inhibit angiogenesis and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-tumor properties. It also has potential use as a diagnostic tool for cancer. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, research can be conducted to explore its potential use as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate involves the reaction of coumarin-3-carboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25)

InChI Key

PZIZJYXYRHVGPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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